N-(2,2-difluoroethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(2,2-difluoroethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with 2,2-difluoroethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,2-difluoroethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, while reduction may produce the corresponding amine derivative.
Scientific Research Applications
N-(2,2-difluoroethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site and forming hydrogen bonds with key residues. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-difluoroethyl)-2-fluoroaniline
- 2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds
Uniqueness
N-(2,2-difluoroethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific structural features, such as the presence of both difluoroethyl and trimethyl groups on the pyrazolo[3,4-b]pyridine core. These features contribute to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C12H14F2N4O |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H14F2N4O/c1-6-4-8(12(19)15-5-9(13)14)10-7(2)17-18(3)11(10)16-6/h4,9H,5H2,1-3H3,(H,15,19) |
InChI Key |
FIEGGONDGHLTET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCC(F)F |
Origin of Product |
United States |
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